3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione
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Overview
Description
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione is a heterocyclic compound that contains a thiazoline ring. Thiazoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione typically involves the condensation of an appropriate arylaldehyde with 2-amino-6-halo/4-methyl-benzo[d]thiazole in the presence of a catalyst such as NaCl under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione involves its interaction with biological targets such as enzymes and receptors. The thiazoline ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects. The compound may also modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar ring structure.
Benzothiazole: Contains a benzene ring fused to a thiazole ring.
Thiazolidine: A reduced form of thiazoline.
Uniqueness
3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications and diverse reactivity make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
81038-90-6 |
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Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C11H14N2O2S/c1-8(2)7-12-11-9-5-3-4-6-10(9)16(14,15)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI Key |
YSUPAKKXLJBXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
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